2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE is a complex organic compound featuring a pyrrole ring, a pyridine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE typically involves multi-step reactions. One common route involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can lead to amine or alcohol derivatives.
Scientific Research Applications
2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and trifluoromethyl-containing molecules. Examples are:
- Pyrrolidine derivatives
- Pyrrole-2-carboxylates
- Trifluoromethyl-substituted pyridines
Uniqueness
What sets 2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBONITRILE apart is its combination of a pyrrole ring with a trifluoromethyl group and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H9F3N4O |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
2-methyl-5-oxo-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H9F3N4O/c1-7-8(6-16)11(10(20)18-7,12(13,14)15)19-9-4-2-3-5-17-9/h2-5H,1H3,(H,17,19)(H,18,20) |
InChI Key |
PFFPSHGDFKSAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=CC=CC=N2)C#N |
Origin of Product |
United States |
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